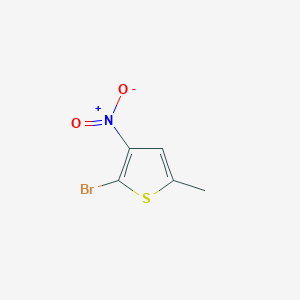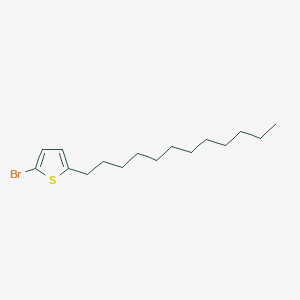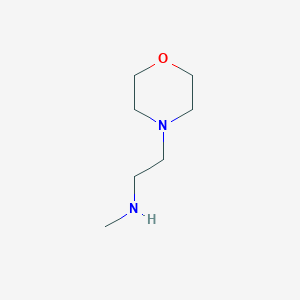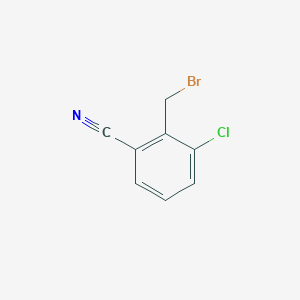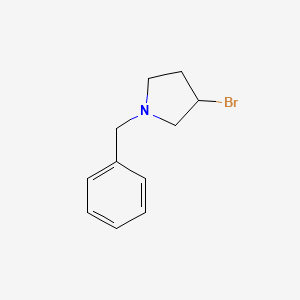
1-Benzyl-3-bromopyrrolidine
Vue d'ensemble
Description
1-Benzyl-3-bromopyrrolidine is a chemical compound that is part of the pyrrolidine family, characterized by the presence of a bromine atom and a benzyl group attached to the pyrrolidine ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of 1-Benzyl-3-bromopyrrolidine and related compounds has been explored in various studies. A convenient route to 1-benzyl 3-aminopyrrolidine, which is structurally similar to 1-Benzyl-3-bromopyrrolidine, was reported to be achieved mainly in aqueous conditions starting from commercially available materials, with the key step involving the Curtius rearrangement . Additionally, the synthesis of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, an intermediate in the synthesis of bioactive compounds, was performed through steps including cyclization with benzylamine . These methods could potentially be adapted for the synthesis of 1-Benzyl-3-bromopyrrolidine.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Benzyl-3-bromopyrrolidine has been characterized using various techniques. For instance, the X-ray structure characterization of antipyrine derivatives, which share structural features with pyrrolidine derivatives, was performed to understand the intermolecular interactions . DFT calculations and Hirshfeld surface analysis were used to evaluate the energy frameworks and interactions within the crystal structure . These techniques could be applied to analyze the molecular structure of 1-Benzyl-3-bromopyrrolidine.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives has been studied in various contexts. For example, the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides was investigated to understand the hydride transfer mechanism and stereochemical outcome . This study provides insights into the chemical reactivity of pyrrolidine derivatives, which could be relevant for reactions involving 1-Benzyl-3-bromopyrrolidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 1-Benzyl-3-bromopyrrolidine have been characterized in several studies. For instance, the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, involved NMR, IR spectroscopy, and elemental analysis . These methods are essential for determining the purity and structure of the compounds and could be used to characterize 1-Benzyl-3-bromopyrrolidine.
Applications De Recherche Scientifique
Synthesis of Aminopyrrolidines
1-Benzyl-3-bromopyrrolidine is used in the synthesis of 3-amino-2-methylpyrrolidines, a process involving the reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines. This method was used to develop a new formal synthesis of the antipsychotic emonapride through the preparation and further aroylation of cis-3-amino-1-benzyl-2-methylpyrrolidine (D’hooghe, Aelterman, & de Kimpe, 2009).
Route to Aminopyrrolidine and Aminopiperidine
A method was developed for preparing 1-Benzyl 3-aminopyrrolidine, mainly in aqueous conditions, starting from inexpensive and commercially available materials. This preparation is significant due to its rapid and efficient process (Jean, Baglin, Rouden, Maddaluno, & Lasne, 2001).
Antibiotic Synthesis
1-Benzyl-3-bromopyrrolidine has been used in the synthesis of analogues of the antibiotic SF-2312. The process involved the Michaelis–Arbusov reaction with trialkyl phosphites, followed by alkylation, leading to 1-hydroxypyrrolidin-2,5-diones, which are derivatives of the phosphonic–hydroxamic acid antibiotic SF-2312 (Owotoki, Geffken, & Kurz, 2006).
Synthesis of mGluR6 Selective Ligand
The 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid (1-benzyl-APDC) was synthesized starting from cis-4-hydroxy-D-proline, exhibiting good mGluR6 selectivity. This compound may serve as a useful pharmacological research tool (Tueckmantel, Kozikowski, Wang, Pshenichkin, & Wroblewski, 1997).
Epoxypyrrolidines Synthesis
The synthesis of some 3, 4-epiminopyrrolidines was achieved through methods such as lithium aluminum hydride reduction and epoxidation, with 1-benzoyl-△3-pyrroline as a starting material. This synthesis contributed to the study of nuclear magnetic resonance spectra of these compounds (Oida & Ohki, 1969).
Synthesis of Neuroleptics
1-Benzyl-3-bromopyrrolidine was utilized in the synthesis of benzamides of N,N-disubstituted ethylenediamines, designed as potential neuroleptics. This synthesis demonstrated a good correlation between structure and activity, contributing to the development of potent drugs with fewer side effects in the treatment of psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Safety And Hazards
Orientations Futures
1-Benzyl-3-bromopyrrolidine and other pyrrolidine derivatives have gained significant attention due to their potential therapeutic and industrial applications . They are useful intermediates for the preparation of central nervous system stimulants, antispasmodics, ganglionic stimulants, anticholinergics, and parasympathetic depressants .
Propriétés
IUPAC Name |
1-benzyl-3-bromopyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXJTPBOJBQGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Br)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569868 | |
| Record name | 1-Benzyl-3-bromopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-bromopyrrolidine | |
CAS RN |
38042-74-9 | |
| Record name | 1-Benzyl-3-bromopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-bromopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)
